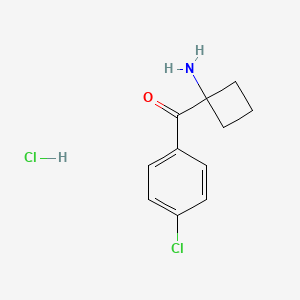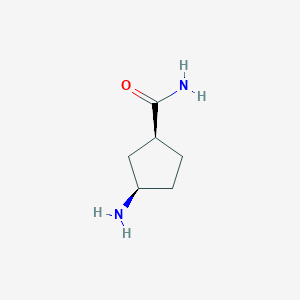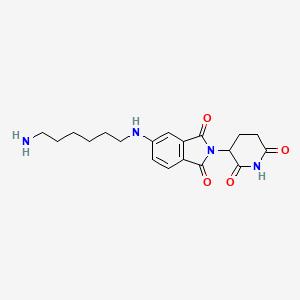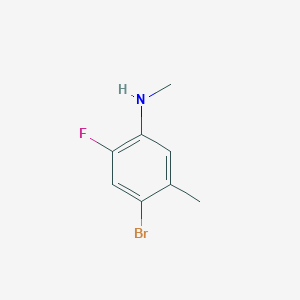![molecular formula C15H18O B13482012 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive arrangement, where a spiro carbon atom connects two rings, one of which is a phenyl ring. The molecular formula of this compound is C15H18O, and it has a molecular weight of 214.3028 .
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the spirocyclic core, followed by the introduction of the phenyl group and the dimethyl groups. Common reagents used in the synthesis include organometallic reagents and catalysts to facilitate the formation of the spirocyclic structure.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like tetrahydrofuran or dichloromethane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one can be compared with other spirocyclic compounds:
Similar Compounds: Compounds like 6-Phenylspiro[3.3]heptan-2-one and Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl- share structural similarities with this compound
Uniqueness: The presence of the dimethyl groups and the phenyl ring in this compound imparts unique chemical and physical properties, making it distinct from other spirocyclic compounds.
Eigenschaften
Molekularformel |
C15H18O |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
3,3-dimethyl-6-phenylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C15H18O/c1-14(2)13(16)10-15(14)8-12(9-15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI-Schlüssel |
KEIKOAMQTKYUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC12CC(C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)







